

Quantification of 15(S)-Latanoprost in Biological Samples Using LC-MS/MS

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Compound of Interest

Compound Name: 15(S)-Latanoprost

Cat. No.: B1631241

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

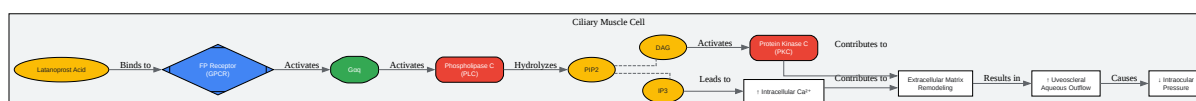
Introduction

Latanoprost is a prostaglandin F2 α analogue used as a first-line treatment for open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[2] This active form reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][3] Given its potent activity and the low concentrations typically found in biological matrices, a highly sensitive and selective analytical method is required for pharmacokinetic and metabolic studies.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the necessary sensitivity and specificity for the quantification of latanoprost and its metabolites in various biological samples.[4][5] This document provides a detailed protocol for the quantification of **15(S)-Latanoprost**, an isomer of latanoprost, in biological samples.

Signaling Pathway of Latanoprost

Latanoprost acid, the active form of latanoprost, is a selective agonist of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[3][6] Binding of latanoprost acid to the FP receptor in the ciliary muscle initiates a signaling cascade.[1][3] This activation is primarily coupled through G α_q , leading to the activation of phospholipase C (PLC).[6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

triphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[6] This signaling pathway ultimately results in the remodeling of the extracellular matrix in the ciliary muscle, which increases the uveoscleral outflow of aqueous humor and thereby lowers intraocular pressure.[7][3]



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Caption: Latanoprost signaling pathway in ciliary muscle cells.

Experimental Protocols

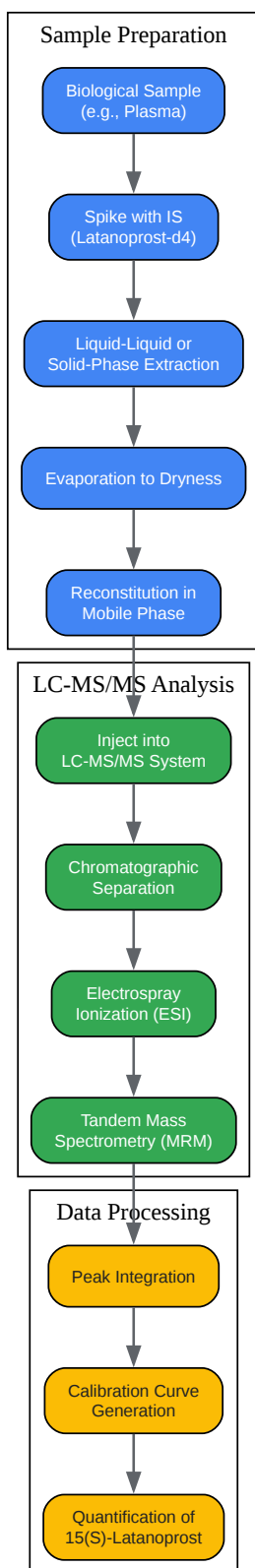
Materials and Reagents

- **15(S)-Latanoprost** reference standard
- Latanoprost-d4 (Internal Standard, IS)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Ethyl acetate and isopropanol
- Human plasma (or other biological matrix)
- Solid Phase Extraction (SPE) cartridges

- Standard laboratory glassware and equipment

Experimental Workflow

The general workflow for the quantification of **15(S)-Latanoprost** in biological samples involves sample preparation, LC-MS/MS analysis, and data processing.



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Caption: General workflow for **15(S)-Latanoprost** quantification.

Sample Preparation Protocol (Liquid-Liquid Extraction)

- To a 100 μ L aliquot of the plasma sample, add the internal standard (Latanoprost-d4).
- Perform protein precipitation by adding methanol.
- For liquid-liquid extraction, add a mixture of ethyl acetate and isopropanol (e.g., 60:40 v/v).[8]
- Vortex the mixture for an appropriate time (e.g., 1 minute) and centrifuge to separate the layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Conditions

The following tables summarize the typical liquid chromatography and mass spectrometry conditions for the analysis of **15(S)-Latanoprost**.

Table 1: Liquid Chromatography Parameters

Parameter	Value
HPLC System	Waters Acquity UPLC or similar
Column	Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 μm) or C18
Mobile Phase A	0.1% Formic acid in water or 5 mM ammonium acetate with 0.02% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid
Flow Rate	0.25 mL/min
Injection Volume	10 μL
Column Temperature	35 °C
Run Time	Approximately 8 minutes

Source:[4][5][9]

Table 2: Mass Spectrometry Parameters

Parameter	Value
Mass Spectrometer	Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS)
Ionization Source	Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage	3.0 kV
Desolvation Temperature	550 °C
Source Temperature	150 °C
MRM Transitions	
15(S)-Latanoprost	m/z 433.3 > 337.4 (Quantifier), m/z 433.3 > 397.3 (Qualifier)
Latanoprost-d4 (IS)	Optimized based on deuteration
Cone Voltage	20 V
Collision Energy	15 eV (Quantifier), 10 eV (Qualifier)

Source:[4][9]

Quantitative Data Summary

The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA guidance on bioanalytical method validation). Key validation parameters are summarized below.

Table 3: Summary of Quantitative Validation Data

Parameter	Result
Linearity Range	0.5 - 50 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Precision (%CV)	< 15%
Accuracy (%RE)	Within $\pm 15\%$
Recovery	96.9% to 107.9%

Source:[4][10]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **15(S)-Latanoprost** in biological samples. The detailed protocol for sample preparation and the optimized LC-MS/MS conditions allow for accurate determination of the analyte at low concentrations. This application note serves as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical research involved in the study of Latanoprost.

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